4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds with significant medicinal and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide typically involves the reaction of a chloroacetamide derivative with ammonium thiocyanate, followed by cyclization and rearrangement reactions . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base . The product is then purified through crystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and survival under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound shares a similar thiazole and benzenesulfonamide structure but differs in its substitution pattern.
4-methoxybenzenesulfonamide derivatives: These compounds have a methoxy group instead of a methyl group, which can influence their biological activity and chemical reactivity.
Uniqueness
4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which can affect its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3S2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-7-2-4-8(5-3-7)17(14,15)12-10-11-9(13)6-16-10/h2-5H,6H2,1H3,(H,11,12,13) |
InChI Key |
XFYKTBKTAXHSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)CS2 |
Origin of Product |
United States |
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